5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 130087-63-7
VCID: VC21280893
InChI: InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-12-9(16)14-13-8/h1-3H,4H2,(H2,12,13,14,16)
SMILES: C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2
Molecular Formula: C9H7Cl2N3OS
Molecular Weight: 276.14 g/mol

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 130087-63-7

Cat. No.: VC21280893

Molecular Formula: C9H7Cl2N3OS

Molecular Weight: 276.14 g/mol

* For research use only. Not for human or veterinary use.

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol - 130087-63-7

Specification

CAS No. 130087-63-7
Molecular Formula C9H7Cl2N3OS
Molecular Weight 276.14 g/mol
IUPAC Name 5-[(2,4-dichlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Standard InChI InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-12-9(16)14-13-8/h1-3H,4H2,(H2,12,13,14,16)
Standard InChI Key OYUKXIGPQQNPDH-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NN2)S
SMILES C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol is essential for assessing its stability, reactivity, and potential applications. Table 1 summarizes the key physicochemical characteristics of this compound.

Table 1: Physicochemical Properties of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

PropertyValueReference
Molecular FormulaC9H7Cl2N3OS
Molecular Weight276.14 g/mol
Physical StateSolid
XLogP32.97920
Density1.63 g/cm³
Boiling Point384.1°C at 760 mmHg
Flash Point186.1°C
Vapor Pressure4.2E-06 mmHg at 25°C
InChIKeyOYUKXIGPQQNPDH-UHFFFAOYSA-N

The compound exhibits moderate lipophilicity as indicated by its XLogP3 value of approximately 2.98, which influences its membrane permeability and potential for absorption in biological systems. The relatively high boiling and flash points suggest good thermal stability, an important consideration for processing and formulation development .

Structural Characteristics and Chemical Reactivity

The structure of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core with several reactive functional groups that determine its chemical behavior.

Structural Features

The compound exists in a tautomeric equilibrium between thiol (3-thiol) and thione (3-thione) forms, with the following key structural components:

  • A 1,2,4-triazole ring serving as the central heterocyclic scaffold

  • A thiol/thione group at position 3, contributing to potential metal coordination and nucleophilic reactions

  • A 2,4-dichlorophenoxy group connected via a methylene linker at position 5

  • Chlorine atoms at positions 2 and 4 of the phenyl ring, affecting electronic distribution and lipophilicity

Chemical Reactivity

Based on the structural features and related triazole derivatives, 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol exhibits several characteristic reactions:

Thiol/Thione Reactivity

The compound can undergo various chemical reactions characteristic of thiols/thiones, including:

  • Oxidation of the thiol group to form disulfide bonds

  • Alkylation reactions at the sulfur atom to form thioethers

  • Metal complexation through the sulfur atom

Triazole Ring Reactivity

The triazole ring provides sites for:

  • N-alkylation and N-acylation reactions

  • Formation of Mannich bases through reactions with formaldehyde and amines

  • Coordination with metal ions through nitrogen atoms

CompoundAbsorption Coefficient, A% Antiradical Activity
Control0.4305
Ascorbic acid0.295931.26
Compound 10.186456.7
Compound 20.068183.86
Compound 30.4304−1.99
Compound 40.257239.05

Note: Data from DPPH free radical method study of S-derivatives (1,2,4-Triazole-3-yl)methyl) thiopyrimidines

Structure-Activity Relationships

The biological activity of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol and related compounds depends on several structural factors that influence their interaction with biological targets.

Key Structural Determinants of Activity

Based on studies of related 1,2,4-triazole derivatives, several structural features contribute to biological activity:

  • The 1,2,4-triazole ring serves as a pharmacophore due to:

    • Stability to metabolism

    • Hydrogen bonding capacity (both as donor and acceptor)

    • Dipole character enabling interaction with biological receptors

  • The thiol/thione group at position 3 enhances activity through:

    • Potential for metal coordination

    • Nucleophilic character

    • Additional hydrogen bonding capabilities

  • The 2,4-dichlorophenoxy moiety influences:

    • Lipophilicity and membrane permeability

    • Electronic distribution

    • Steric effects that may impact receptor binding

Modification Effects on Activity

Studies on related compounds reveal how structural modifications affect biological activity:

  • Introduction of substituents on the triazole nitrogen (position 4) can significantly alter antimicrobial and anticancer properties

  • The nature of substituents on the phenyl ring influences lipophilicity and target specificity

  • The presence of a methylene linker between the triazole and phenoxy group provides conformational flexibility that may affect binding to biological targets

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and analysis of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide valuable structural information:

  • Characteristic signals for the methylene group connecting the triazole and phenoxy moieties

  • Resonances for the aromatic protons of the dichlorophenyl group

  • Signal for the thiol proton, typically appearing as a broad singlet at ~13 ppm

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic functional group vibrations:

  • N-H stretching vibrations (~3300-3250 cm-1)

  • S-H stretching (~2575 cm-1)

  • C=N stretching (~1604 cm-1)

  • N-C=S amide bands (~1535, 1260, 1054, 948 cm-1)

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are useful for structural elucidation. For related compounds, characteristic fragments typically include:

  • Molecular ion peak

  • Loss of SH fragment

  • Fragments corresponding to the dichlorophenoxy moiety

Comparison with Related Compounds

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol belongs to a broader family of 1,2,4-triazole-3-thiol derivatives. Comparing its structure and properties with related compounds provides insights into structure-activity relationships and potential applications.

Structurally Related Compounds

Several compounds share structural similarities with 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol:

  • 5-(2,4-Dichloro-phenyl)-4H- triazole-3-thiol (CAS: 26028-68-2):

    • Lacks the phenoxymethyl linker

    • Direct attachment of the dichlorophenyl group to the triazole ring

  • 5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 346597-21-5):

    • Contains a phenyl substituent at position 4 of the triazole

    • Different chlorine positions (3,4- vs 2,4-) on the phenyl ring

  • 5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS: 143540-96-9):

    • Contains a 4-methylphenoxy group instead of a dichlorophenoxy group

  • 5-((2,4-dichlorophenoxy)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 35687-30-0):

    • Contains a methyl substituent at position 4 of the triazole ring

Comparative Properties and Activities

Based on studies of related compounds, several patterns emerge:

  • The presence of halogen substituents on the phenyl ring generally enhances lipophilicity and antimicrobial activity

  • Substitution at position 4 of the triazole ring can significantly alter biological properties

  • The phenoxymethyl linker provides conformational flexibility that may influence receptor binding compared to direct attachment of phenyl groups

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